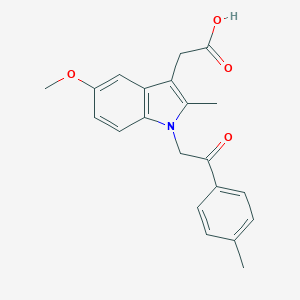

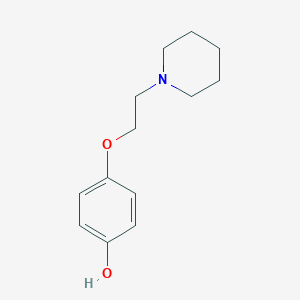

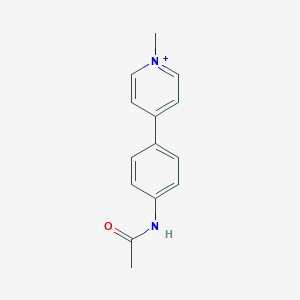

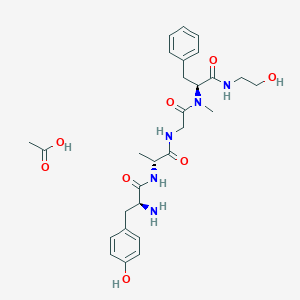

4-(2-(Piperidin-1-YL)ethoxy)phenol

Vue d'ensemble

Description

"4-(2-(Piperidin-1-yl)ethoxy)phenol" is a chemical compound that has garnered interest in the field of chemistry due to its unique structure and potential applications. Its synthesis and properties are subjects of various studies, focusing on its molecular structure, chemical reactions, and physical and chemical properties.

Synthesis AnalysisThe synthesis of related compounds involves various strategies, including protecting group methodologies and reactions with different reagents. For instance, Norén (2021) evaluated 2-(piperidine-1-yl)-ethyl as a protecting group for phenols, demonstrating its stability and the effectiveness of deprotection routes (Norén, 2021). This study provides insights into the synthetic approaches that might be applicable to synthesizing compounds like "4-(2-(Piperidin-1-yl)ethoxy)phenol."

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and theoretical calculations. Ula (2020) conducted experimental and theoretical studies on a similar compound, analyzing its structural aspects through FT-IR, NMR, UV-Vis spectroscopy, and DFT calculations. This comprehensive approach helps in understanding the molecular structure of "4-(2-(Piperidin-1-yl)ethoxy)phenol" (Ula, 2020).

Chemical Reactions and Properties

The compound's reactivity and interaction with various reagents can be inferred from related research. Amani et al. (2012) explored the electrochemical oxidation of similar compounds, providing insight into potential chemical reactions "4-(2-(Piperidin-1-yl)ethoxy)phenol" might undergo and its regioselective synthesis pathways (Amani, 2012).

Physical Properties Analysis

The physical properties, including solubility and phase behavior, are crucial for understanding the compound's applications. Studies on similar compounds have focused on solubility in various solvents and aggregation behavior, which can provide valuable insights into "4-(2-(Piperidin-1-yl)ethoxy)phenol's" physical characteristics.

Chemical Properties Analysis

The chemical properties, such as reactivity with specific functional groups or under certain conditions, can be derived from studies on similar compounds. For instance, Musenga et al. (2004) described the derivatization of Bisphenol A derivatives to study their electrophoretic properties, which could be relevant for understanding the chemical behavior of "4-(2-(Piperidin-1-yl)ethoxy)phenol" (Musenga, 2004).

Applications De Recherche Scientifique

Application in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry .

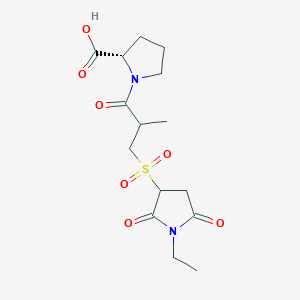

- Summary of the Application: This compound has been used in the development of small molecule interleukin-6 (IL-6) signaling inhibitors . Monosaccharides are a diverse class of bioactive compounds, but thus far have been unexplored as a scaffold for small molecule IL-6-signaling inhibitor design .

- Methods of Application: The compound was synthesized through amide coupling with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride .

- Results or Outcomes: Of this series of compounds, LS-TG-2P and LS-TF-3P were the top lead compounds, displaying IC 50 values of 6.9 and 16 µM against SUM159 cell lines, respectively, while still retaining preferential activity against the IL-6-signaling pathway .

Application in Antibacterial Research

- Scientific Field: Antibacterial Research .

- Summary of the Application: A series of novel N’-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazide derivatives have been synthesized from condensation reaction between 4-(2-(Piperidin-1-yl)ethoxy)benzohydrazide and various aldehyde .

- Methods of Application: The compound was synthesized from the condensation reaction between 4-(2-(Piperidin-1-yl)ethoxy)benzohydrazide and various aldehyde .

- Results or Outcomes: The anti-microbial activities of these compounds were tested in vitro by agar diffusion cup-plate method against two Gram-negative Escherichia coli, Pseudomonas aeruginosa and two Gram-positive Staphylococcus aureus, Bacillus substilis bacteria and fungi Candida albicans at 100 μg/ml concentration . All these compounds have displayed good or moderate activities against the test microorganisms .

Application in Synthesis of Piperidine Derivatives

- Scientific Field: Organic Chemistry .

- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-(2-(Piperidin-1-YL)ethoxy)phenol” can be used in the synthesis of various piperidine derivatives .

- Methods of Application: The compound can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Application in Anti-depressant Molecules

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Depression is a major global health concern . The compound “4-(2-(Piperidin-1-YL)ethoxy)phenol” can be used in the synthesis of anti-depressant molecules .

- Methods of Application: The compound can be synthesized through various chemical reactions to form anti-depressant molecules .

- Results or Outcomes: The development of effective anti-depressant molecules is a significant task in the field of medicinal chemistry .

Application in Synthesis of Anticoagulant Molecules

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Anticoagulants are important in the prevention and treatment of blood clots . The compound “4-(2-(Piperidin-1-YL)ethoxy)phenol” can be used in the synthesis of anticoagulant molecules .

- Methods of Application: The compound can be synthesized through various chemical reactions to form anticoagulant molecules .

- Results or Outcomes: The development of effective anticoagulant molecules is a significant task in the field of medicinal chemistry .

Application in Synthesis of Antioxidant Molecules

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Antioxidants are substances that can prevent or slow damage to cells caused by free radicals . The compound “4-(2-(Piperidin-1-YL)ethoxy)phenol” can be used in the synthesis of antioxidant molecules .

- Methods of Application: The compound can be synthesized through various chemical reactions to form antioxidant molecules .

- Results or Outcomes: The development of effective antioxidant molecules is a significant task in the field of medicinal chemistry .

Safety And Hazards

The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and handling the compound in a safe manner .

Propriétés

IUPAC Name |

4-(2-piperidin-1-ylethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMJHNYRDUELOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442454 | |

| Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Piperidin-1-YL)ethoxy)phenol | |

CAS RN |

100238-42-4 | |

| Record name | 4-[2-(1-Piperidinyl)ethoxy]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100238-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[2-(1-piperidinyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)

![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)